diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Overview
Description
Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate is an organic compound with the molecular formula C26H24N2O6 and a molecular weight of 460.5 g/mol. This compound consists of 24 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . It is known for its unique structure, which includes a phenylenebis(carbonylimino) core flanked by two dibenzoate groups.
Preparation Methods
The synthesis of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 1,4-bis(chloromethyl)benzene . This reaction is carried out under specific conditions to ensure the formation of the desired diester monomer. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include binding to specific sites on proteins, leading to changes in their activity or function. Detailed studies on the molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate can be compared with similar compounds such as:
Diethyl phthalate: Another ester with different structural features and applications.
Diethyl terephthalate: Similar in structure but with different functional groups and properties.
Diethyl isophthalate: Shares some structural similarities but differs in the positioning of functional groups.
The uniqueness of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate lies in its specific phenylenebis(carbonylimino) core, which imparts distinct chemical and physical properties compared to other esters.
Properties
IUPAC Name |
ethyl 4-[[4-[(4-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-3-33-25(31)19-9-13-21(14-10-19)27-23(29)17-5-7-18(8-6-17)24(30)28-22-15-11-20(12-16-22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFDMMDHGVNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297527 | |
Record name | diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24806-39-1 | |
Record name | NSC116498 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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